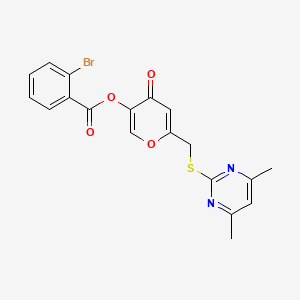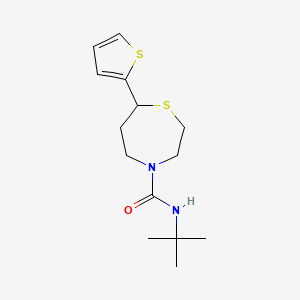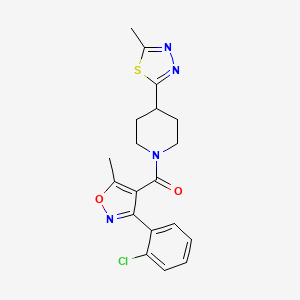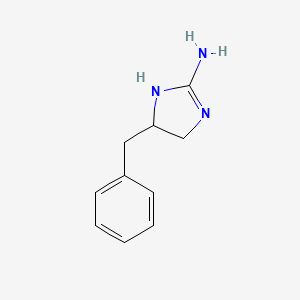![molecular formula C23H23N3O4S B2487756 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 899743-75-0](/img/structure/B2487756.png)
2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules characterized by intricate structural features, including benzodioxin and dihydropyrazin moieties, indicative of potential biological activity or utility in material science. Organic compounds with such complexity are often subjects of investigation for their unique properties and potential applications.
Synthesis Analysis
The synthesis of complex organic molecules like the one described typically involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, nucleophilic substitutions, and catalytic processes play critical roles. For instance, the synthesis of pyrazine derivatives and their subsequent functionalization through thioether and acetamide linkages involve careful selection of reaction conditions and catalysts to ensure specificity and high yields (M. Imran & Abida, 2016).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for determining their physical and chemical properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are instrumental in elucidating the arrangement of atoms within the molecule. The presence of the benzodioxin and dihydropyrazin units suggests significant conformational stability and potential interaction sites for biological receptors or chemical reactants.
Chemical Reactions and Properties
Chemical reactions involving compounds with benzodioxin and dihydropyrazin structures can include oxidations, reductions, and further functionalizations. These reactions are often sensitive to the presence of specific functional groups, influencing the compound's reactivity and stability. The thioether and acetamide functionalities, in particular, introduce sites for nucleophilic attack and potential for formation of hydrogen bonds, affecting the compound's solubility and reactivity (A. B. Chidrawar, 2017).
科学的研究の応用
Anticancer Activity
Compounds with structural components similar to the query compound, such as benzothiazole derivatives and pyrazole-acetamide derivatives, have shown promising anticancer activity. For example, novel fluoro-substituted benzo[b]pyran compounds and benzothiazole derivatives bearing different heterocyclic rings have been synthesized and tested for their antitumor activity against various human cancer cell lines, including lung, breast, and CNS cancers. These studies suggest that modifications to the chemical structure can lead to significant antitumor activities, indicating the potential of similar compounds in cancer research (Hammam et al., 2005) (Yurttaş et al., 2015).
Antioxidant Studies
Derivatives of pyrazolo[4,3-c][1,2]benzothiazin have been synthesized and evaluated for their antioxidant activities. The study suggests that these compounds possess moderate to significant radical scavenging activity. This indicates the potential application of similar compounds in the development of antioxidant agents, which could be relevant in the study of diseases associated with oxidative stress (Ahmad et al., 2012).
Antimicrobial Agents
Compounds incorporating the antipyrine moiety, synthesized through various chemical reactions, have shown high biological activity against various microorganisms. This research opens up possibilities for the development of novel antimicrobial agents using structurally related compounds (Aly et al., 2011).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals such as Co(II) and Cu(II). These complexes have been characterized and evaluated for their antioxidant activity, suggesting the potential of similar compounds in the development of antioxidant agents and in coordination chemistry for medicinal applications (Chkirate et al., 2019).
特性
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-15(2)16-3-5-17(6-4-16)25-21(27)14-31-22-23(28)26(10-9-24-22)18-7-8-19-20(13-18)30-12-11-29-19/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNGIENQEPOGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



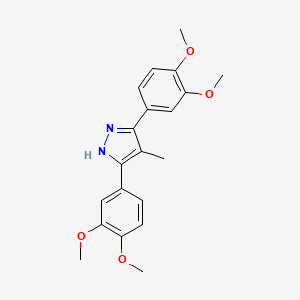
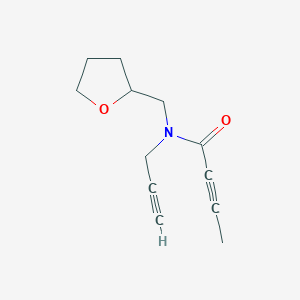
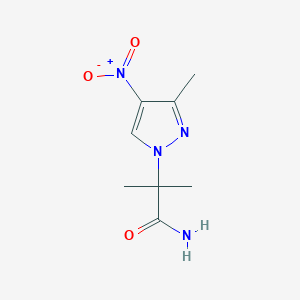
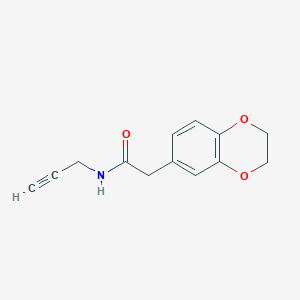
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)

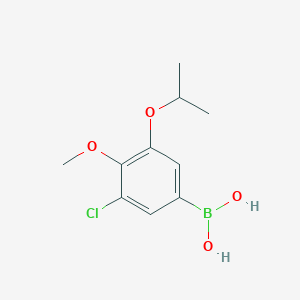
![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)
